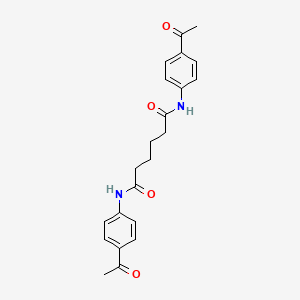
N,N'-bis(4-acetylphenyl)hexanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-bis(4-acetylphenyl)hexanediamide, commonly known as BADH, is a chemical compound that has gained significant attention in the scientific community due to its numerous applications in various fields. BADH belongs to the family of bisphenol derivatives and has been widely studied for its potential use as a polymer additive, corrosion inhibitor, and as an intermediate in the synthesis of other organic compounds.
Wirkmechanismus
The mechanism of action of BADH involves the formation of covalent bonds with the polymer chains, resulting in a three-dimensional network structure. This structure enhances the mechanical properties of the polymer by increasing its tensile strength, hardness, and resistance to abrasion.
Biochemical and Physiological Effects
BADH has also been studied for its potential biochemical and physiological effects. It has been found to exhibit antioxidant activity, which makes it a potential candidate for use in the food and pharmaceutical industries. BADH has also been shown to have antimicrobial properties, which could be useful in the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using BADH in lab experiments include its low toxicity, high stability, and ease of synthesis. However, its limitations include its relatively high cost and limited solubility in certain solvents.
Zukünftige Richtungen
There are several future directions for research on BADH. One area of interest is the development of new methods for synthesizing BADH that are more efficient and cost-effective. Another area of research is the exploration of its potential use in the development of new materials with enhanced properties. Additionally, further studies are needed to fully understand its biochemical and physiological effects and to explore its potential use in the development of new drugs and therapies.
Conclusion
In conclusion, N,N'-bis(4-acetylphenyl)hexanediamide is a chemical compound with numerous potential applications in various fields. Its ability to improve the mechanical properties of polymers, exhibit antioxidant and antimicrobial activity, and its potential use in the development of new drugs and therapies make it a promising candidate for further research.
Synthesemethoden
BADH can be synthesized through a multi-step reaction process involving the condensation of 4-acetylphenylamine with adipic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification through recrystallization.
Wissenschaftliche Forschungsanwendungen
BADH has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of BADH is in the field of polymer science. BADH has been found to improve the mechanical properties of polymers such as polyurethanes, polyesters, and epoxy resins. It acts as a crosslinking agent, which enhances the strength and durability of the polymer.
Eigenschaften
IUPAC Name |
N,N'-bis(4-acetylphenyl)hexanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-15(25)17-7-11-19(12-8-17)23-21(27)5-3-4-6-22(28)24-20-13-9-18(10-14-20)16(2)26/h7-14H,3-6H2,1-2H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZINLNPUSUTMQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CCCCC(=O)NC2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5029231.png)
![6-(4,6-dimethyl-3-cyclohexen-1-yl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5029232.png)


![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-2-(3-fluorophenyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B5029259.png)
![1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5029271.png)
![7H-benzo[de]fluorantheno[2',3':4,5]imidazo[2,1-a]isoquinolin-7-one](/img/structure/B5029277.png)

![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-4-chlorobenzamide](/img/structure/B5029289.png)
![rel-(2R,3R)-3-{4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B5029298.png)
![4-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzonitrile](/img/structure/B5029308.png)
![1-[4-(2,5-dimethylphenoxy)butyl]piperidine oxalate](/img/structure/B5029323.png)
![(3aS*,6aR*)-5-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-(2-pyridinylmethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5029330.png)
